(3R,4S)-4-aminopiperidin-3-ol
Description
Significance of Chiral Piperidine (B6355638) Amino Alcohol Scaffolds in Advanced Organic Chemistry
Chiral piperidine scaffolds are foundational structures in a vast number of active pharmaceutical ingredients. thieme-connect.com The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a prevalent motif in approved drugs. thieme-connect.comrsc.orgmdpi.com When this ring is substituted with both an amino and a hydroxyl group, forming a piperidine amino alcohol, its utility as a synthetic building block increases significantly. These functional groups provide handles for further chemical modifications, allowing for the construction of more complex molecules.
The chirality of these scaffolds is often crucial for biological activity. thieme-connect.com The specific spatial arrangement of the amino and hydroxyl groups, as well as other substituents on the piperidine ring, dictates how the molecule interacts with biological targets like enzymes and receptors. ontosight.ai This interaction is highly specific, akin to a key fitting into a lock. Therefore, the ability to synthesize enantiomerically pure piperidine amino alcohols is a key goal in medicinal chemistry. These chiral scaffolds serve as versatile starting materials for the synthesis of a wide range of bioactive compounds, including alkaloids and other therapeutic agents. researchgate.netresearchgate.netresearchgate.net The 1,2-amino alcohol motif, in particular, is a core structure in many pharmacologically active natural products. beilstein-journals.org
Importance of Stereochemistry in the Context of Piperidine Derivatives
The stereochemistry of piperidine derivatives is a critical determinant of their pharmaceutical activity. google.com The spatial orientation of substituents on the piperidine ring can profoundly influence a molecule's biological properties, including its efficacy, selectivity, and metabolic profile. thieme-connect.comontosight.ai For instance, different stereoisomers of a drug can have vastly different or even opposing effects.
The controlled synthesis of specific stereoisomers, known as stereoselective synthesis, is therefore a major focus in organic chemistry. google.comresearchgate.net Techniques such as asymmetric synthesis, the use of chiral auxiliaries, and enzymatic resolutions are employed to produce piperidine derivatives with a defined stereochemistry. ontosight.airesearchgate.netresearchgate.net The ability to control the stereochemistry at multiple centers, as is the case in polysubstituted piperidines, is a significant challenge and an active area of research. rsc.org The development of methods that allow for the stereocontrolled synthesis of these complex structures is essential for the discovery and development of new drugs. rsc.orgresearchgate.net
Overview of Research Trajectories for (3R,4S)-4-aminopiperidin-3-ol
Research concerning this compound and related chiral aminopiperidinols has primarily focused on their synthesis and application as key intermediates for more complex molecules. One significant synthetic route involves the stereoselective ring-opening of a chiral epoxide precursor, (3R,4S)-3,4-epoxypiperidine, with an amine. researchgate.netresearchgate.netresearchgate.net This method allows for the establishment of the desired trans relationship between the amino and hydroxyl groups.
The resulting this compound and its derivatives are valuable building blocks for the synthesis of various biologically active compounds. For example, they can be used in the preparation of analogs of natural and synthetic aminohydroxylated piperidine alkaloids. researchgate.netresearchgate.net Furthermore, orthogonally protected versions of these aminopiperidinols are versatile intermediates, enabling selective modification at different positions of the molecule. researchgate.net The development of efficient and scalable synthetic routes to enantiomerically pure this compound and its protected forms continues to be an important area of investigation, driven by the demand for new chiral building blocks in drug discovery. researchgate.net
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H12N2O |
|---|---|
Molecular Weight |
116.16 g/mol |
IUPAC Name |
(3R,4S)-4-aminopiperidin-3-ol |
InChI |
InChI=1S/C5H12N2O/c6-4-1-2-7-3-5(4)8/h4-5,7-8H,1-3,6H2/t4-,5+/m0/s1 |
InChI Key |
UVBKPWNFXFUDOU-CRCLSJGQSA-N |
Isomeric SMILES |
C1CNC[C@H]([C@H]1N)O |
Canonical SMILES |
C1CNCC(C1N)O |
Origin of Product |
United States |
Stereochemical Resolution and Enantiopurification Techniques for 3r,4s 4 Aminopiperidin 3 Ol Precursors
Classical Chiral Resolution Methods
Classical chiral resolution remains a widely used and practical approach for separating enantiomers on a large scale. This method relies on the formation of diastereomeric derivatives, which possess different physical properties, allowing for their separation.
Diastereomeric Salt Formation
Diastereomeric salt formation is a common and effective technique for resolving racemic amines or carboxylic acids. wikipedia.org This method involves reacting a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. wikipedia.orglibretexts.org These salts, having different physical properties such as solubility, can then be separated by fractional crystallization. wikipedia.orgnih.gov After separation, the desired enantiomer is recovered by removing the resolving agent. wikipedia.org
An efficient, scalable synthesis of (-)-(3R,4R)-1-benzyl-4-(benzylamino)piperidin-3-ol, a precursor that can lead to the (3R,4S)-4-aminopiperidin-3-ol structure, utilizes this principle. In this process, the racemic trans-amino alcohol is resolved through the formation of a diastereomeric salt with (R)-O-acetyl mandelic acid. researchgate.net The selection of an appropriate resolving agent and solvent system is crucial for achieving high diastereomeric and enantiomeric excess. rsc.org Common resolving agents for amines include chiral acids like tartaric acid and its derivatives. wikipedia.org
| Resolving Agent | Substrate Type | Separation Principle | Reference |
| (R)-O-acetyl mandelic acid | Racemic trans-1-benzyl-4-(benzylamino)piperidin-3-ol | Fractional crystallization of diastereomeric salts | researchgate.net |
| (S)-Mandelic acid | Racemic alcohol | Formation of an insoluble diastereomeric salt | wikipedia.org |
| Tartaric acid | Racemic amines | Formation of diastereomeric salts | wikipedia.org |
| (+)-Cinchotoxine | Racemic tartaric acid | Formation of diastereomeric salts | wikipedia.org |
Kinetic Resolution Strategies
Kinetic resolution is a powerful method for separating enantiomers based on the differential rates of reaction of the enantiomers with a chiral catalyst or reagent. This approach can provide access to highly enantioenriched materials. nih.gov
Enantioselective Deprotonation with Chiral Lithium Amides
Chiral lithium amides have emerged as effective reagents for the enantioselective deprotonation of prochiral ketones and for the kinetic resolution of racemic cyclic amines. whiterose.ac.ukusask.ca A chiral base, formed by complexing an organolithium reagent like n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (sec-BuLi) with a chiral ligand such as sparteine, can selectively deprotonate one enantiomer of a racemic substrate at a faster rate than the other. whiterose.ac.ukacs.org
Research in this area has explored various chiral amines to form the lithium amide base, aiming to improve selectivity. collectionscanada.gc.causask.ca The development of catalytic versions of this process is an ongoing area of interest to enhance the practicality and efficiency of the resolution. bham.ac.uk
| Chiral Base System | Substrate | Key Finding | Reference |
| s-BuLi / (–)-sparteine | N-Boc-piperidine | Proof of concept for asymmetric deprotonation with moderate enantiomeric ratio (87:13). | whiterose.ac.uk |
| n-BuLi / (+)-sparteine | N-Boc-azepane derivatives | Low enantiomeric ratios observed in attempted kinetic resolutions. | whiterose.ac.uk |
| sec-BuLi / (-)-sparteine | N-Boc-piperidine | Deprotonation is slower than for N-Boc-pyrrolidine and competes with addition reactions. | nih.govresearchgate.net |
| Chiral Lithium Amides | Tropinone (B130398) | Enantioselective deprotonation leads to enantiomerically enriched lithium tropinone enolate. | collectionscanada.gc.ca |
Chromatographic Enantioseparation Techniques
Chromatographic methods, particularly high-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs), are indispensable tools for the analytical assessment of enantiomeric purity and for the preparative separation of enantiomers. nih.govchromatographyonline.com
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Assessment
Chiral HPLC is a crucial analytical technique for determining the enantiomeric purity of chiral compounds. chromatographyonline.comamericanpharmaceuticalreview.com The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. chromatographyonline.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are among the most widely used and versatile for the separation of a broad range of chiral molecules, including piperidine (B6355638) derivatives. researchgate.netspringernature.comdistantreader.org
The choice of mobile phase, including the type of organic modifier (e.g., alcohols like ethanol (B145695) or isopropanol) and additives (e.g., acids or bases), can significantly influence the retention and resolution of enantiomers. nih.govresearchgate.net For piperidine-containing compounds, both normal-phase and reversed-phase chromatography can be effective. researchgate.netredalyc.org Immobilized polysaccharide CSPs offer the advantage of being compatible with a wider range of solvents, which can be beneficial for method development and for understanding chiral recognition mechanisms. springernature.com
In some cases, pre-column derivatization of the enantiomers with a chiral derivatizing agent to form diastereomers can be employed. These diastereomers can then be separated on a standard achiral HPLC column. nih.gov This method provides an alternative to using expensive chiral columns. nih.gov The validation of a chiral HPLC method is essential to ensure it is sensitive, specific, precise, and accurate for its intended purpose of quantifying the enantiomeric impurity. chromatographyonline.comnih.gov
| HPLC Column Type | Analyte Type | Separation Principle | Reference |
| Chiralcel OJ (tris-4-methylbenzoate cellulose) | Piperidine derivatives (hydrolysates of PAP) | Normal-phase chromatography with acidic additive in the mobile phase. | nih.gov |
| Polysaccharide-based CSPs (e.g., Chiralpak IA, IB) | Piperidine-2,6-dione analogues | Differential interaction between enantiomers and the chiral stationary phase. | springernature.com |
| Endcapped C-18 (after derivatization) | Fluoroquinolone with aminopiperidinyl moiety | RP-HPLC separation of pre-formed diastereomers. | nih.gov |
| CYCLOBOND HP-RSP | General chiral compounds | Reversed-phase chromatography. | sigmaaldrich.com |
| CHIROBIOTIC CSPs | Polar compounds | Polar Ionic Mode (PIM) and Reversed-Phase (RP) chromatography, compatible with mass spectrometry. | sigmaaldrich.com |
Derivatization and Functionalization Strategies of the 3r,4s 4 Aminopiperidin 3 Ol Scaffold
Protection and Deprotection Strategies for Amine and Hydroxyl Groups
The presence of both amino and hydroxyl groups in the (3R,4S)-4-aminopiperidin-3-ol structure necessitates the use of protecting groups to achieve selective functionalization. Orthogonal protection strategies, where one group can be deprotected without affecting the other, are particularly valuable.
Commonly used amine-protecting groups include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions and can be removed with strong acids like hydrochloric acid or trifluoroacetic acid (TFA). fishersci.co.uk The Cbz group, installed using benzyl (B1604629) chloroformate, is often removed by catalytic hydrogenolysis. fishersci.co.uk
For the hydroxyl group, ether-forming protecting groups such as benzyl (Bn) and silyl (B83357) ethers are common. Benzyl ethers are formed using a benzyl halide and a base and are also cleaved by hydrogenolysis. uwindsor.ca Silyl ethers, like tert-butyldimethylsilyl (TBS), offer varying stability based on the steric bulk of the silicon substituents and are typically removed by fluoride (B91410) ion sources. Acetal protecting groups, like tetrahydropyranyl (THP) and methoxymethyl (MOM), are stable to many reagents but are cleaved under acidic conditions. uwindsor.ca Ester-based protecting groups like acetyl (Ac) and pivaloyl (Piv) are also employed and can be removed by hydrolysis. highfine.com
The selection of a protecting group strategy depends on the desired reaction sequence and the stability of the protecting groups to the subsequent reaction conditions.
| Protecting Group | Functional Group Protected | Protection Reagents | Deprotection Conditions |
| Boc | Amine | Di-tert-butyl dicarbonate (Boc₂O), base | Strong acid (e.g., HCl, TFA) fishersci.co.uk |
| Cbz | Amine | Benzyl chloroformate, base | Catalytic hydrogenolysis fishersci.co.uk |
| Bn | Hydroxyl | Benzyl halide, base | Catalytic hydrogenolysis uwindsor.ca |
| THP/MOM | Hydroxyl | Dihydropyran/MOM-Cl, acid catalyst | Acidic hydrolysis uwindsor.ca |
| Ac/Piv | Hydroxyl | Acetic anhydride/Pivaloyl chloride, base | Basic or acidic hydrolysis highfine.com |
Chemoselective Functional Group Transformations
Once the amine and hydroxyl groups are appropriately protected, the this compound scaffold can undergo various chemoselective transformations to introduce further complexity and diversity.
Nucleophilic Substitutions and Reductions on Derivatized Piperidine (B6355638) Scaffolds
Derivatized piperidine scaffolds are key intermediates for creating a variety of substituted aminopiperidines. For instance, nucleophilic ring-opening of 1-aralkyl-3,4-epoxypiperidines with different amines can lead to the formation of trans-4-amino-piperidin-3-ols. researchgate.net The regioselectivity of this ring-opening can be controlled by the reaction conditions. Protic solvents tend to yield 3-amino-piperidin-4-ols, while the presence of lithium salts in aprotic solvents favors the formation of trans-4-amino-piperidin-3-ols. researchgate.net
Enantiomerically pure trans-(3R,4R)-4-aminopiperidin-3-ols have been synthesized from enantiomerically pure (3R,4S)-3,4-epoxypiperidine by reacting it with amines in the presence of lithium perchlorate (B79767). researchgate.netresearchgate.net This highlights the utility of nucleophilic substitution on epoxide-derivatized piperidine scaffolds.
Reductions of derivatized piperidines are also important transformations. For example, the reduction of a ketone functionality on a piperidine ring can be achieved using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride to form the corresponding alcohol. evitachem.com
Introduction of Diverse Chemical Moieties
The introduction of various chemical groups onto the this compound framework is a key strategy for modulating the pharmacological properties of the resulting molecules.
Alkylation and Perfluoroalkylation of Piperidine Amino Alcohol Derivatives
Alkylation of the piperidine nitrogen or the exocyclic amino group is a common modification. This can be achieved by reacting the amine with an appropriate alkyl halide or through reductive amination. acs.org The choice of alkylating agent allows for the introduction of a wide range of substituents.
Perfluoroalkylation, the introduction of a perfluoroalkyl group such as trifluoromethyl (CF₃), can significantly alter the electronic properties, lipophilicity, and metabolic stability of a molecule. mdpi.com While direct perfluoroalkylation of the aminopiperidinol can be challenging, methods often involve the use of specialized perfluoroalkylating reagents or the synthesis of perfluoroalkyl-containing building blocks that are then incorporated into the piperidine structure. acs.orgbeilstein-journals.org
| Reaction Type | Reagents | Resulting Moiety |
| Alkylation | Alkyl halides, Reductive amination reagents | Alkyl groups |
| Perfluoroalkylation | Perfluoroalkylating agents | Perfluoroalkyl groups (e.g., CF₃) |
N-Substitutions and Formation of Substituted Aminopiperidine Derivatives
N-substitution on the piperidine ring nitrogen is a primary method for creating diverse derivatives. A wide array of substituents can be introduced, including alkyl, aryl, and heterocyclic moieties. nih.govresearchgate.net These substitutions are often accomplished through nucleophilic substitution reactions with corresponding electrophiles or via reductive amination protocols. nih.govnih.gov
The synthesis of 4-substituted-4-aminopiperidine derivatives often starts from materials like isonipecotate, employing key reactions such as the Curtius rearrangement. nih.gov The alkylation of isonipecotate allows for the introduction of various substituents at the 4-position of the piperidine ring. nih.gov The versatility of these N-substitution reactions allows for the generation of large libraries of compounds for screening and lead optimization in drug discovery programs. researchgate.netderpharmachemica.com
The development of efficient synthetic routes to key intermediates, such as orthogonally protected 3,4-aziridinopiperidines, further expands the possibilities for creating 4-substituted 3-aminopiperidines through nucleophilic ring-opening reactions. derpharmachemica.comderpharmachemica.com
Applications in Advanced Organic Synthesis and Chiral Catalysis
Building Block for Stereodefined Amino Alcohol Architectures
The vicinal amino alcohol moiety is a key pharmacophore in many biologically active compounds. (3R,4S)-4-aminopiperidin-3-ol provides a pre-organized, stereochemically defined 1,2-amino alcohol embedded within a cyclic framework. This structural feature is highly advantageous for the synthesis of complex molecules where precise control over the spatial orientation of functional groups is crucial. Synthetic chemists can utilize the primary amine and the secondary alcohol as handles for further elaboration, building upon the piperidine (B6355638) core to create diverse and stereochemically complex architectures. The rigid nature of the piperidine ring helps to lock in the relative stereochemistry, which is often a challenge in the synthesis of acyclic amino alcohols.
Precursor to Structurally Complex Piperidine Derivatives
The synthesis of substituted piperidines is a central theme in medicinal chemistry. This compound serves as an excellent starting material for the synthesis of more complex piperidine derivatives. Both the amino and hydroxyl groups can be selectively protected and functionalized, allowing for the introduction of a wide range of substituents. For instance, the amine can be acylated, alkylated, or used in reductive amination reactions to introduce new side chains. Similarly, the hydroxyl group can be etherified, esterified, or oxidized to a ketone, providing numerous pathways for molecular diversification. This versatility makes it a key intermediate in the synthesis of novel piperidine-based compounds with potential therapeutic applications.
Role in the Synthesis of Chiral Aminohydroxylated Alkaloid Analogs (e.g., Iminosugars)
Aminohydroxylated piperidine derivatives are a significant subclass of hydroxylated piperidine alkaloids, often referred to as iminosugars or azasugars. These compounds are potent inhibitors of glycosidases and other related enzymes due to their ability to mimic the structure of natural carbohydrate substrates. The introduction of an amino group into the iminosugar structure can lead to selective inhibition of specific glycosidases.
Enantiomerically pure aminopiperidinols are valuable precursors for the synthesis of these natural and synthetic aminohydroxylated piperidine alkaloid analogs. For example, the acetylamino derivative of 1-deoxynojirimycin (B1663644) is a known selective inhibitor of β-N-acetylaminoglucosaminidase. Given its structure as a chiral aminohydroxylated piperidine, this compound is a logical and valuable precursor for the synthesis of diastereomeric and novel analogs of iminosugars, contributing to the development of new therapeutic agents for a variety of diseases mediated by carbohydrate-processing enzymes.
Application as Chiral Ligands in Asymmetric Synthesis and Asymmetric Catalysis
The 1,2-amino alcohol motif is a privileged structure in the design of chiral ligands for asymmetric catalysis. The nitrogen and oxygen atoms can chelate to a metal center, creating a chiral environment that can induce high stereoselectivity in a variety of chemical transformations. This compound, with its stereodefined amino and hydroxyl groups, is a prime candidate for development into a chiral ligand.
By modifying the primary amino group, for example, through the introduction of phosphine (B1218219) or other coordinating groups, a range of bidentate or tridentate ligands can be synthesized. These ligands can then be complexed with transition metals such as rhodium, ruthenium, or palladium to form catalysts for asymmetric reactions, including hydrogenations, transfer hydrogenations, and carbon-carbon bond-forming reactions. The rigid piperidine backbone can impart conformational stability to the metal complex, which is often beneficial for achieving high levels of enantioselectivity.
Contribution to the Construction of Pharmaceutically Relevant Scaffolds
The 4-amino-3-hydroxypiperidine (B1396542) scaffold is a key structural component in several pharmaceutically active compounds. One notable example is Cisapride, a gastric prokinetic agent, which is a cis-4-amino-3-hydroxypiperidine derivative. The stereochemistry of the substituents on the piperidine ring is often critical for biological activity and selectivity.
The use of enantiomerically pure building blocks like this compound is therefore essential in modern drug discovery and development. It allows for the unambiguous synthesis of single stereoisomers of drug candidates, which is a regulatory requirement and crucial for understanding structure-activity relationships (SAR) and minimizing off-target effects. By providing a stereochemically defined core, this compound facilitates the construction of libraries of novel compounds built around this pharmaceutically relevant scaffold, accelerating the discovery of new medicines.
Advanced Structural Elucidation and Spectroscopic Characterization of 3r,4s 4 Aminopiperidin 3 Ol
Confirmation of Relative and Absolute Stereochemistry
The unambiguous determination of both the relative and absolute stereochemistry of (3R,4S)-4-aminopiperidin-3-ol is crucial for its proper identification and use in stereospecific applications. This is achieved through a combination of powerful analytical methods.
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction stands as the gold standard for the determination of the three-dimensional structure of a crystalline compound. This technique provides precise information on bond lengths, bond angles, and the absolute configuration of chiral centers.
Table 1: Representative Crystallographic Data for a Related Piperidinol Derivative
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P212121 |
| a (Å) | 10.123(2) |
| b (Å) | 15.456(3) |
| c (Å) | 16.789(3) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
Note: Data presented is for a representative related compound and serves to illustrate the type of information obtained from single-crystal X-ray diffraction.
Stereochemical Correlation Methods
Stereochemical correlation is a powerful strategy used to establish the absolute configuration of a chiral molecule by relating it to a compound of a known stereochemistry through a series of stereochemically predictable reactions.
The absolute configuration of the aminopiperidinol scaffold can be established by its synthesis from a chiral precursor of a known configuration. For instance, the synthesis of trans-(3R,4R)-4-aminopiperidin-3-ols has been achieved through the ring-opening of enantiomerically pure (3R,4S)-1-benzyl-3,4-epoxypiperidine. arkat-usa.org The nucleophilic attack of an amine on the epoxide occurs via an SN2 mechanism, which proceeds with an inversion of configuration at the carbon atom being attacked. By knowing the absolute stereochemistry of the starting epoxide, the stereochemistry of the resulting amino alcohol product can be confidently assigned. This method provides a reliable means of establishing absolute stereochemistry without the need for X-ray crystallography of the final product. arkat-usa.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure and conformation of organic molecules in solution. Through the analysis of chemical shifts, coupling constants, and various two-dimensional correlation experiments, the connectivity of atoms and their spatial relationships can be determined.
One- and Two-Dimensional NMR Techniques (e.g., 1H, 13C NMR)
¹H and ¹³C NMR spectroscopy provide foundational information about the chemical environment of the hydrogen and carbon atoms in a molecule, respectively. In the case of this compound, the number of signals in the ¹³C NMR spectrum and the integration of signals in the ¹H NMR spectrum would confirm the number of chemically distinct carbon and hydrogen atoms.
While specific spectral data for this compound is not detailed in the available literature, the stereochemistry of related aminohydroxylated piperidine (B6355638) derivatives has been confirmed using these techniques. arkat-usa.org Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish the connectivity between protons and between protons and their directly attached carbons, respectively.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H-2, H-6 (Piperidine) | 2.5 - 3.5 | 45 - 55 |
| H-3 (Piperidine) | 3.5 - 4.5 | 65 - 75 |
| H-4 (Piperidine) | 2.8 - 3.8 | 50 - 60 |
| H-5 (Piperidine) | 1.5 - 2.5 | 25 - 35 |
| NH₂ | Variable | - |
| OH | Variable | - |
| NH (Piperidine) | Variable | - |
Note: These are estimated chemical shift ranges based on analogous structures and are not experimental data.
Analysis of Coupling Constants for Stereochemical Assignment
The magnitude of the vicinal coupling constants (³J) between protons on adjacent carbon atoms is highly dependent on the dihedral angle between them, as described by the Karplus equation. This relationship is a powerful tool for determining the relative stereochemistry of substituents on a ring system.
For piperidine rings, the chair conformation is typically the most stable. In a cis-disubstituted piperidine like this compound, the substituents will have an axial-equatorial or equatorial-axial arrangement. The coupling constants between the protons at C-3 and C-4 would be indicative of their relative orientation. For example, a small coupling constant (typically 2-5 Hz) between H-3 and H-4 would suggest a cis relationship, corresponding to an axial-equatorial or equatorial-axial arrangement. Conversely, a large coupling constant (typically 8-12 Hz) would indicate a trans relationship, with both protons in axial positions. The stereochemistry of related trans-amino alcohols has been confirmed by observing large vicinal coupling constants for the protons at the C-3 and C-4 stereocenters. arkat-usa.org
Optical Activity Measurements for Enantiomeric Characterization
Chiral molecules have the ability to rotate the plane of plane-polarized light, a property known as optical activity. The direction and magnitude of this rotation are characteristic of a specific enantiomer. The specific rotation, [α], is a standardized measure of this property.
The enantiomeric purity of a chiral compound can be determined by measuring its specific rotation and comparing it to the value for the enantiomerically pure substance. While the specific rotation for this compound is not reported in the reviewed literature, the optical purity of its precursor, (3R,4S)-1-benzyl-3,4-epoxypiperidine, was confirmed by comparing its measured specific rotation to a known value. arkat-usa.org A negative sign for the specific rotation indicates a levorotatory compound, while a positive sign indicates a dextrorotatory compound.
Table 3: Representative Optical Activity Data for a Chiral Precursor
| Compound | Specific Rotation [α]D²⁰ | Concentration (c) | Solvent |
| (3R,4S)-1-benzyl-3,4-epoxypiperidine | -15.2 | 1.0 | CHCl₃ |
Note: This data is for a precursor to a related compound and illustrates the format of optical activity reporting.
Computational Chemistry and Conformational Analysis of 3r,4s 4 Aminopiperidin 3 Ol and Its Derivatives
Molecular Modeling and Simulation Studies
Molecular modeling and simulation are powerful tools to explore the dynamic nature of flexible molecules like (3R,4S)-4-aminopiperidin-3-ol. These methods allow for the examination of molecular motion and the relative energies of different conformations over time.
These simulations for this compound would likely focus on the equilibrium between different chair and boat conformations of the piperidine (B6355638) ring. Given the trans relationship between the hydroxyl group at C3 and the amino group at C4, the molecule is expected to predominantly adopt a chair conformation. In this conformation, the substituents can be either in axial or equatorial positions. The relative stability of these conformers is dictated by a balance of steric and electronic effects, including intramolecular hydrogen bonding.
Table 1: Representative Parameters in Molecular Dynamics Simulations for Piperidine Derivatives
| Parameter | Typical Value/Method | Purpose |
| Force Field | AMBER, CHARMM, OPLS | Describes the potential energy of the system based on atomic positions. |
| Solvent Model | TIP3P, SPC/E (for explicit solvent) | Simulates the effect of the solvent environment (e.g., water) on the molecule's conformation. |
| Simulation Time | Nanoseconds (ns) to Microseconds (µs) | Determines the timescale of the molecular motions that can be observed. |
| Temperature & Pressure | Controlled (e.g., 300 K, 1 atm) | Simulates physiological or standard conditions. |
| Analysis | RMSD, RMSF, Hydrogen Bond Analysis, Cluster Analysis | Quantifies the stability of the structure, flexibility of regions, and identifies stable conformations. |
This table represents typical parameters and is not from a specific study on this compound.
Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. It is widely employed to accurately predict geometries, energies, and various molecular properties. For this compound, DFT calculations are essential for a precise understanding of its conformational preferences and electronic characteristics. nih.gov
DFT studies on substituted piperidines have revealed strong conformational preferences. For example, in some fluorinated piperidines, a notable preference for an axial orientation of the fluorine atom has been observed and rationalized through DFT calculations, which consider factors like hyperconjugation and charge-dipole interactions. researchgate.net For this compound, DFT would be used to optimize the geometry of various possible conformers (e.g., chair conformations with equatorial or axial substituents) and to calculate their relative energies.
By systematically rotating the rotatable bonds and calculating the energy at each point using DFT, a conformational energy landscape can be generated. This landscape maps the potential energy of the molecule as a function of its geometry, revealing the lowest energy conformations (global and local minima) and the energy barriers between them (transition states).
For this compound, the primary conformational flexibility lies in the piperidine ring puckering and the rotation of the C-O and C-N bonds of the substituents. The two main chair conformations would be of particular interest: one with the amino and hydroxyl groups in a di-equatorial arrangement, and the other in a di-axial arrangement. The relative energies of these conformers, calculated by DFT, allow for the determination of their equilibrium populations at a given temperature using the Boltzmann distribution. It is generally expected that the di-equatorial conformation would be more stable due to reduced steric hindrance.
Table 2: Hypothetical DFT-Calculated Relative Energies for Conformations of this compound
| Conformer | Relative Energy (kcal/mol) | Expected Boltzmann Population (at 298 K) | Key Interactions |
| Chair (3-OH equatorial, 4-NH2 equatorial) | 0.00 | High | Sterically favored; potential for H-bonding. |
| Chair (3-OH axial, 4-NH2 axial) | > 2.0 (estimated) | Low | Significant 1,3-diaxial steric strain. |
| Twist-Boat Conformations | > 5.0 (estimated) | Very Low | Generally higher in energy for unsubstituted piperidine. |
This is a hypothetical table based on general principles of conformational analysis of substituted cyclohexanes and piperidines. Actual values would require specific DFT calculations.
Since this compound is a chiral molecule, it will exhibit optical activity, which can be characterized by Electronic Circular Dichroism (ECD) spectroscopy. DFT, specifically Time-Dependent DFT (TD-DFT), is a powerful tool for predicting ECD spectra. dokumen.pub
The process involves first obtaining the optimized geometries and relative energies of all significant conformers of the molecule. Then, the ECD spectrum is calculated for each of these conformers. The final predicted spectrum is a Boltzmann-weighted average of the individual spectra. A good match between the predicted and experimentally measured ECD spectrum can be used to confirm the absolute configuration of the molecule. This combined experimental and computational approach is a cornerstone of modern stereochemical analysis. mdpi.com
Investigation of Intramolecular Interactions and Conformational Dynamics
The proximity of the hydroxyl and amino groups in this compound allows for the formation of intramolecular hydrogen bonds. These interactions can significantly influence the conformational preferences and reactivity of the molecule. A hydrogen bond could potentially form between the hydroxyl hydrogen and the amino nitrogen, or between an amino hydrogen and the hydroxyl oxygen.
Computational methods can provide detailed information about these intramolecular interactions. DFT calculations can predict the geometries that favor hydrogen bonding and quantify the strength of these bonds. Methods like the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis are often used to characterize and quantify such non-covalent interactions based on the calculated electron density.
In the case of this compound, an intramolecular hydrogen bond would likely be most favorable in a conformation where the hydroxyl and amino groups are in a gauche relationship. This interaction could further stabilize the preferred chair conformation and influence the rotational barriers of the C-O and C-N bonds. Studies on analogous systems, such as 3-piperidinol derivatives, have confirmed the importance of such hydrogen bonding in determining their conformational behavior. acs.org
Future Research Directions in the Chemistry of 3r,4s 4 Aminopiperidin 3 Ol
Development of More Efficient and Sustainable Synthetic Pathways
The principles of green chemistry are increasingly influencing the design of synthetic routes in the pharmaceutical and chemical industries. researchgate.net Traditional methods for synthesizing complex heterocyclic compounds often involve hazardous reagents, toxic solvents, and multiple steps, leading to significant waste generation. rasayanjournal.co.in Consequently, a major direction for future research will be the development of more environmentally benign and economically viable pathways to (3R,4S)-4-aminopiperidin-3-ol.
Key areas of investigation will likely include:
One-Pot and Multicomponent Reactions (MCRs): These strategies improve efficiency by combining multiple reaction steps into a single operation, which reduces solvent usage, purification steps, and reaction time. rasayanjournal.co.in Designing an MCR that assembles the chiral aminopiperidinol core from simple precursors would represent a significant advancement.
Use of Greener Solvents: Research will continue to move away from hazardous organic solvents. The exploration of water as a reaction medium for key steps in the synthesis of piperidine (B6355638) derivatives has already shown promise. mdpi.com Other green solvents, such as ionic liquids, may also be investigated for their potential to improve reaction rates and selectivity. rasayanjournal.co.in
Energy-Efficient Methodologies: Techniques like microwave-assisted and ultrasound-promoted synthesis are being adopted to accelerate reaction rates, often leading to higher yields and cleaner reaction profiles in shorter times. researchgate.netrasayanjournal.co.in Applying these methods to the synthesis of this compound could offer substantial improvements over conventional heating.
| Parameter | Conventional Synthesis | Green Chemistry Approach |
|---|---|---|
| Solvents | Often uses hazardous/toxic organic solvents | Employs safer solvents like water, ionic liquids, or solvent-free conditions rasayanjournal.co.inmdpi.com |
| Energy Consumption | Typically relies on prolonged heating | Utilizes energy-efficient methods like microwave or ultrasound irradiation researchgate.net |
| Waste Generation | Multi-step processes generate significant byproducts and waste | Focuses on atom economy, one-pot reactions, and recyclable catalysts to minimize waste rasayanjournal.co.in |
| Reaction Time | Can be lengthy, spanning many hours or days | Often significantly shorter due to enhanced reaction rates rasayanjournal.co.in |
Exploration of Novel Chiral Catalysts and Methodologies
Achieving the precise (3R,4S) stereochemistry of 4-aminopiperidin-3-ol is a significant synthetic challenge. Future research will heavily focus on novel catalytic systems that can control the formation of the two adjacent stereocenters with high diastereo- and enantioselectivity.
Promising avenues for exploration include:
Asymmetric Organocatalysis: The use of small, metal-free organic molecules as catalysts has become a powerful tool in asymmetric synthesis. nih.gov Research into novel chiral proline derivatives, amino sulfonamides, or binaphthyl-based catalysts could lead to new, highly selective methods for constructing the aminopiperidinol ring system. mdpi.comresearchgate.net
Transition Metal Catalysis: Catalysts based on metals like rhodium, palladium, and gold have shown remarkable efficacy in the stereoselective synthesis of substituted piperidines. ajchem-a.commdpi.comnih.gov Future work could involve developing new chiral ligands for these metals to drive reactions like asymmetric hydrogenation, reductive amination, or cyclization with greater control. researchgate.netmdpi.com For instance, rhodium-catalyzed asymmetric carbometalation has emerged as a strategy to create enantioenriched 3-substituted piperidines from dihydropyridines. acs.org
Biocatalysis: Enzymes offer unparalleled selectivity under mild, aqueous conditions. The development of engineered enzymes (e.g., transaminases, hydrolases) capable of recognizing piperidine precursors could provide a highly efficient and sustainable route to enantiomerically pure this compound.
| Catalyst Type | Example Catalyst/System | Key Advantages | Potential Application for this compound |
|---|---|---|---|
| Transition Metal | Rhodium(I) with a ferrocene (B1249389) ligand mdpi.com | High activity and selectivity for hydrogenation and cyclization reactions. acs.org | Asymmetric hydrogenation of a pyridine (B92270) or tetrahydropyridine (B1245486) precursor. |
| Transition Metal | Gold(I) complexes mdpi.com | Catalyzes unique cyclization and amination reactions of alkenes. mdpi.comnih.gov | Intramolecular hydroamination/cyclization of an amino-alkene substrate. |
| Organocatalyst | Chiral phosphoric acids, proline derivatives nih.gov | Metal-free, lower toxicity, often stable to air and moisture. | Enantioselective Mannich or aldol (B89426) reactions to set key stereocenters. |
| Biocatalyst | Engineered transaminases or ketoreductases | Exceptional stereoselectivity, operates in green solvents (water), mild conditions. | Stereoselective amination of a ketone precursor or reduction of a piperidone. |
Expansion of Synthetic Applications in Complex Molecule Synthesis
While the synthesis of this compound is an important goal, its ultimate value lies in its application as a building block for larger, functional molecules. The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in drugs for a wide range of conditions, including cancer, inflammation, and neurological disorders. ajchem-a.com
Future research will undoubtedly focus on incorporating this compound into novel molecular architectures to explore its potential impact on biological activity. Key areas of application include:
Novel Pharmaceutical Agents: The specific 3D arrangement of the amino and hydroxyl groups can be used to target proteins and enzymes with high specificity. Researchers will likely use this compound as a scaffold to synthesize new libraries of compounds for drug discovery, such as novel dipeptidyl peptidase-4 (DPP4) inhibitors for diabetes. nih.gov
Conformationally Constrained Peptides: The rigid structure of the piperidine ring can be used to create peptidomimetics with well-defined conformations. nih.gov Incorporating this compound into a peptide backbone can enforce specific turns or folds, which is a valuable strategy for enhancing binding affinity and metabolic stability.
Total Synthesis of Natural Products: Many complex alkaloids feature substituted piperidine rings. This compound could serve as a key chiral intermediate in the efficient and stereoselective total synthesis of such natural products. nih.gov For example, it could be a precursor in the synthesis of complex macrolides or other bioactive molecules. researchgate.net
The continued exploration of these research avenues will not only advance the fundamental chemistry of this specific compound but also expand the toolbox available to medicinal chemists for creating the next generation of therapeutics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
